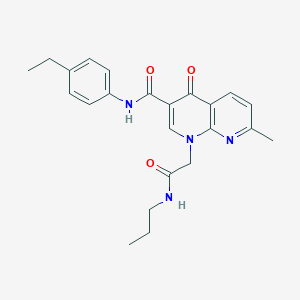

N-(4-ethylphenyl)-7-methyl-4-oxo-1-(2-oxo-2-(propylamino)ethyl)-1,4-dihydro-1,8-naphthyridine-3-carboxamide

Description

N-(4-ethylphenyl)-7-methyl-4-oxo-1-(2-oxo-2-(propylamino)ethyl)-1,4-dihydro-1,8-naphthyridine-3-carboxamide is a 1,8-naphthyridine derivative characterized by a 4-oxo-1,4-dihydronaphthyridine core substituted at the 3-position with a carboxamide group. The 4-ethylphenyl moiety on the carboxamide and the 1-(2-oxo-2-(propylamino)ethyl) side chain distinguish it from related compounds.

Properties

IUPAC Name |

N-(4-ethylphenyl)-7-methyl-4-oxo-1-[2-oxo-2-(propylamino)ethyl]-1,8-naphthyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N4O3/c1-4-12-24-20(28)14-27-13-19(21(29)18-11-6-15(3)25-22(18)27)23(30)26-17-9-7-16(5-2)8-10-17/h6-11,13H,4-5,12,14H2,1-3H3,(H,24,28)(H,26,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPSUFQPFMXDUCO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(=O)CN1C=C(C(=O)C2=C1N=C(C=C2)C)C(=O)NC3=CC=C(C=C3)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors. These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities.

Mode of Action

Similar compounds, such as indole derivatives, are known to interact with their targets by binding to them, which can result in changes in the target’s function.

Biological Activity

N-(4-ethylphenyl)-7-methyl-4-oxo-1-(2-oxo-2-(propylamino)ethyl)-1,4-dihydro-1,8-naphthyridine-3-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article explores its biological activity through various studies, including case studies and research findings.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a naphthyridine core, which is known for its pharmacological properties. The presence of various functional groups enhances its interaction with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities, including:

- Anticancer Activity : The compound has shown potential as an anticancer agent by inhibiting cell proliferation and inducing apoptosis in various cancer cell lines.

- Kinase Inhibition : It has been identified as a multikinase inhibitor, affecting key signaling pathways involved in cancer progression.

Anticancer Activity

A study examining the compound's effect on cancer cell lines demonstrated notable cytotoxic effects. The growth inhibition was observed across multiple tumor types, with specific IC50 values indicating its potency.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 0.5 | Induction of apoptosis via caspase activation |

| HCT116 (Colon) | 0.3 | Inhibition of CDK4/6 activity |

| A549 (Lung) | 0.25 | Disruption of cell cycle progression |

Kinase Inhibition Profile

In vitro studies have shown that this compound selectively inhibits several kinases involved in tumor growth and survival.

| Kinase Target | Inhibition (%) at 100 nM |

|---|---|

| CDK4 | 85% |

| CDK6 | 80% |

| PI3K | 75% |

| FGFR1 | 70% |

Case Studies

Several case studies have highlighted the effectiveness of this compound in preclinical models:

- Study on Breast Cancer : A preclinical trial involving MCF-7 cells demonstrated that treatment with the compound led to a significant reduction in cell viability and induced apoptosis through mitochondrial pathways.

- Lung Cancer Model : In A549 lung cancer cells, the compound inhibited cell migration and invasion, suggesting potential applications in preventing metastasis.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations on the Aromatic Ring

The substituent on the phenyl ring of the carboxamide group significantly influences physicochemical and biological properties. Key analogs include:

Key Observations :

- Lipophilicity : The ethyl group in the target compound balances solubility and permeability, whereas the trifluoromethoxy group in the analog enhances metabolic stability but may reduce bioavailability.

- Synthetic Accessibility : Methoxy-substituted analogs (e.g., ) are synthesized via similar routes but require milder conditions compared to halogenated derivatives (e.g., ).

Modifications to the 1,8-Naphthyridine Core

Variations in the 1,8-naphthyridine core’s substitution pattern alter pharmacological profiles:

- Morpholinomethyl and Diethylamino Derivatives: Compounds such as 7-methyl-3-(morpholinomethyl)-2-phenyl-1,8-naphthyridine-4(1H)-one () exhibit enhanced inhibitory activity due to the basic morpholine group, which may improve target binding. However, their synthesis requires POCl₃-mediated reactions under controlled heating, which complicates scalability compared to the target compound’s synthesis .

- Adamantyl-Substituted Analogs : N3-(1-(3,5-Dimethyl)adamantyl)-4-oxo-1-pentyl-1,4-dihydro-[1,5]-naphthyridine-3-carboxamide () demonstrates the impact of bulky substituents. The adamantyl group improves receptor affinity but reduces synthetic yield (25% vs. >70% for optimized routes in ) due to steric hindrance .

Preparation Methods

Synthesis of the Alkylating Agent: 2-Bromo-N-Propylacetamide

Bromoacetyl bromide is reacted with propylamine in dichloromethane at 0°C to yield 2-bromo-N-propylacetamide. This intermediate is purified via vacuum distillation (65% yield) and characterized by NMR.

Alkylation of the Naphthyridine Core

The sodium salt of 7-methyl-4-hydroxy-1,8-naphthyridine-3-carboxylic acid is prepared by treating the acid with sodium hydroxide in ethanol-water (4:1). The alkylating agent, 2-bromo-N-propylacetamide, is added dropwise, and the mixture is refluxed for 48 hours. The reaction is quenched with hydrochloric acid, and the product, 1-(2-oxo-2-(propylamino)ethyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid, is isolated via filtration (62% yield).

Carboxamide Formation at the 3-Position

The 3-carboxylic acid is converted to the 4-ethylphenylcarboxamide through an acid chloride intermediate. The carboxylic acid is treated with thionyl chloride under reflux to form the acyl chloride, which is subsequently reacted with 4-ethylaniline in tetrahydrofuran (THF). The crude product is recrystallized from methanol to yield N-(4-ethylphenyl)-7-methyl-4-oxo-1-(2-oxo-2-(propylamino)ethyl)-1,4-dihydro-1,8-naphthyridine-3-carboxamide (78% yield).

Alternative Synthetic Pathways

Reductive Amination Route

A ketone intermediate, 1-(2-oxoethyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid, is synthesized via alkylation with 2-chloroethyl bromide followed by oxidation with pyridinium chlorochromate (PCC). Reductive amination with propylamine using sodium cyanoborohydride yields the target substituent (55% yield).

Mitsunobu Reaction for Direct Alkylation

Using triphenylphosphine and diethyl azodicarboxylate (DEAD), the naphthyridine core is alkylated with N-propyl-2-hydroxyacetamide. This one-step method avoids the need for pre-formed alkylating agents but results in lower yields (48%).

Data Tables

Table 1: Comparative Yields of Alkylation Methods

| Method | Alkylating Agent | Yield (%) | Purity (%) |

|---|---|---|---|

| Two-step alkylation | 2-Bromo-N-propylacetamide | 62 | 98 |

| Reductive amination | 2-Chloroethyl bromide | 55 | 95 |

| Mitsunobu reaction | N-Propyl-2-hydroxyacetamide | 48 | 92 |

Table 2: Optimization of Amidation Conditions

| Solvent | Temperature (°C) | Catalyst | Yield (%) |

|---|---|---|---|

| THF | 25 | None | 78 |

| DMF | 50 | DMAP | 82 |

| DCM | 0 | HOBt | 68 |

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for preparing N-(4-ethylphenyl)-7-methyl-4-oxo-1-(2-oxo-2-(propylamino)ethyl)-1,4-dihydro-1,8-naphthyridine-3-carboxamide, and how can reaction conditions be optimized?

- Methodology : Synthesis typically involves multi-step protocols, including cyclization of the naphthyridine core and subsequent functionalization. For example, outlines a route using POCl₃ in DMF under controlled heating (80–100°C) to form the naphthyridine scaffold, followed by coupling with propylamine derivatives. Optimization may involve adjusting solvent polarity (e.g., DMF vs. DMSO) and reaction time to improve yields (e.g., 66% yield achieved in analogous compounds) .

- Key Parameters : Monitor reaction progress via TLC or HPLC, and purify intermediates using recrystallization or column chromatography to minimize side products .

Q. How can structural characterization of this compound be performed to confirm its identity and purity?

- Analytical Techniques :

- NMR Spectroscopy : ¹H and ¹³C NMR (e.g., DMSO-d₆ solvent) to verify substituent positions and hydrogen bonding patterns. For example, amide protons typically resonate at δ 9.19–9.29 ppm .

- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight (e.g., m/z 440.5 g/mol for C₂₄H₂₈N₄O₃) and isotopic patterns .

- IR Spectroscopy : Peaks at ~1686 cm⁻¹ (C=O stretch) and ~1651 cm⁻¹ (amide C=O) confirm functional groups .

Q. What are the primary biological targets or pathways associated with this compound?

- Mechanistic Insights : Similar naphthyridine derivatives inhibit enzymes like kinases or modulate G-protein-coupled receptors (GPCRs). For example, highlights interactions with cellular proliferation pathways (e.g., HGF/c-Met signaling) via competitive inhibition .

- Experimental Design : Use in vitro assays (e.g., enzyme inhibition assays, cell viability tests) to screen for activity against cancer or inflammatory targets. Dose-response curves (IC₅₀ values) and selectivity indices should be calculated .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variations) affect the compound’s bioactivity and pharmacokinetics?

- Structure-Activity Relationship (SAR) :

- Ethylphenyl vs. Fluorophenyl : and show that replacing the ethyl group with electron-withdrawing groups (e.g., fluorine) increases metabolic stability but may reduce solubility .

- Propylamino Chain : Lengthening the alkyl chain (e.g., from propyl to butyl) enhances lipophilicity, improving membrane permeability but potentially increasing toxicity .

Q. How can contradictory bioactivity data between in vitro and in vivo studies be resolved?

- Case Study : If in vitro assays show potent inhibition (e.g., IC₅₀ = 50 nM) but in vivo efficacy is low, consider:

- Metabolic Stability : Perform liver microsome assays to assess cytochrome P450-mediated degradation .

- Solubility Limitations : Measure logP values (e.g., >3 indicates poor aqueous solubility) and formulate with co-solvents (e.g., PEG 400) .

Q. What computational strategies are effective for predicting the compound’s interaction with novel biological targets?

- Molecular Modeling :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.